molecular formula C10H14INO3S B14192103 2-Iodophenyl diethylsulfamate CAS No. 858364-66-6

2-Iodophenyl diethylsulfamate

Cat. No.: B14192103
CAS No.: 858364-66-6
M. Wt: 355.19 g/mol
InChI Key: VIOHZRXVOKNMJA-UHFFFAOYSA-N
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Description

2-Iodophenyl diethylsulfamate is an organoiodine compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a diethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenyl diethylsulfamate typically involves the iodination of phenyl diethylsulfamate. One common method includes the reaction of phenyl diethylsulfamate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the ortho position.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenyl diethylsulfamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenyl ring and sulfamate group can participate in oxidation or reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Products include azido- or thiocyanato-substituted phenyl diethylsulfamates.

    Oxidation Reactions: Products include phenyl diethylsulfamate derivatives with altered oxidation states.

    Coupling Reactions: Products include biaryl compounds or other coupled products depending on the reactants used.

Scientific Research Applications

2-Iodophenyl diethylsulfamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodophenyl diethylsulfamate involves its interaction with molecular targets through its iodine and sulfamate groups. The iodine atom can participate in electrophilic aromatic substitution reactions, while the sulfamate group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Iodophenol: Similar in structure but lacks the diethylsulfamate group.

    2-Iodobiphenyl: Contains an additional phenyl ring, altering its chemical properties.

    Phenyl diethylsulfamate: Lacks the iodine atom, affecting its reactivity and applications.

Uniqueness: 2-Iodophenyl diethylsulfamate is unique due to the combination of the iodine atom and diethylsulfamate group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

858364-66-6

Molecular Formula

C10H14INO3S

Molecular Weight

355.19 g/mol

IUPAC Name

(2-iodophenyl) N,N-diethylsulfamate

InChI

InChI=1S/C10H14INO3S/c1-3-12(4-2)16(13,14)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

VIOHZRXVOKNMJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)OC1=CC=CC=C1I

Origin of Product

United States

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